molecular formula C17H19ClN4O2S B2677451 4-((6-acetamidopyridazin-3-yl)thio)-N-(2-chlorobenzyl)butanamide CAS No. 1105248-16-5

4-((6-acetamidopyridazin-3-yl)thio)-N-(2-chlorobenzyl)butanamide

Cat. No.: B2677451
CAS No.: 1105248-16-5
M. Wt: 378.88
InChI Key: SIQCONZIDAMERQ-UHFFFAOYSA-N
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Description

4-((6-Acetamidopyridazin-3-yl)thio)-N-(2-chlorobenzyl)butanamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a complex structure that includes a pyridazine ring, an acetamido group, a thioether linkage, and a butanamide moiety, making it a subject of interest for researchers exploring new chemical entities with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((6-acetamidopyridazin-3-yl)thio)-N-(2-chlorobenzyl)butanamide typically involves multiple steps:

    Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde, under acidic or basic conditions.

    Thioether Formation: The thioether linkage is formed by reacting the acetamidopyridazine with a thiol compound, such as 2-chlorobenzylthiol, under nucleophilic substitution conditions.

    Butanamide Coupling: The final step involves coupling the thioether intermediate with butanoyl chloride or butanoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the butanamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization, chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the acetamido and butanamide moieties, potentially converting them to alcohols or amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions (e.g., acidic or basic environments).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemistry

In chemistry, 4-((6-acetamidopyridazin-3-yl)thio)-N-(2-chlorobenzyl)butanamide can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving thioether and amide functionalities. It can also be used in the development of biochemical assays to investigate cellular processes.

Medicine

Medicinally, this compound could be explored for its potential therapeutic properties. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory, antimicrobial, or anticancer research.

Industry

In industrial applications, this compound could be used in the synthesis of specialty chemicals, polymers, or as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-((6-acetamidopyridazin-3-yl)thio)-N-(2-chlorobenzyl)butanamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to active sites or allosteric sites, thereby modulating their activity.

    Receptor Binding: It could interact with cellular receptors, triggering or blocking signaling pathways.

    DNA/RNA Interaction: The compound might bind to nucleic acids, affecting gene expression or replication processes.

Comparison with Similar Compounds

Similar Compounds

    4-((6-Aminopyridazin-3-yl)thio)-N-(2-chlorobenzyl)butanamide: Similar structure but with an amino group instead of an acetamido group.

    4-((6-Methylpyridazin-3-yl)thio)-N-(2-chlorobenzyl)butanamide: Contains a methyl group instead of an acetamido group.

    4-((6-Acetylpyridazin-3-yl)thio)-N-(2-chlorobenzyl)butanamide: Features an acetyl group instead of an acetamido group.

Uniqueness

The presence of the acetamido group in 4-((6-acetamidopyridazin-3-yl)thio)-N-(2-chlorobenzyl)butanamide may confer unique properties such as increased hydrogen bonding potential, which can affect its solubility, stability, and interaction with biological targets. This makes it distinct from its analogs and potentially more suitable for specific applications in medicinal chemistry and drug design.

Properties

IUPAC Name

4-(6-acetamidopyridazin-3-yl)sulfanyl-N-[(2-chlorophenyl)methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O2S/c1-12(23)20-15-8-9-17(22-21-15)25-10-4-7-16(24)19-11-13-5-2-3-6-14(13)18/h2-3,5-6,8-9H,4,7,10-11H2,1H3,(H,19,24)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIQCONZIDAMERQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(C=C1)SCCCC(=O)NCC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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